Cas no 1803678-07-0 (2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid)

2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid
-
- Inchi: 1S/C8H5F3INO4/c9-8(10,11)17-5-2-4(12)3(1-6(14)15)7(16)13-5/h2H,1H2,(H,13,16)(H,14,15)
- InChI Key: XVZAJGRVLXPVDU-UHFFFAOYSA-N
- SMILES: IC1C=C(NC(C=1CC(=O)O)=O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 427
- XLogP3: 1.3
- Topological Polar Surface Area: 75.6
2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029096283-1g |
2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid |
1803678-07-0 | 97% | 1g |
$1,579.40 | 2022-04-02 |
2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid Related Literature
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
Additional information on 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid
Introduction to 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1803678-07-0)
2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1803678-07-0) is a novel and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a hydroxyl group, an iodine substituent, and a trifluoromethoxy moiety, holds potential for a variety of applications, particularly in the development of new therapeutic agents.
The molecular structure of 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid is noteworthy for its complexity and the specific functional groups it contains. The hydroxyl group can participate in hydrogen bonding, which is crucial for interactions with biological targets. The iodine substituent provides a heavy atom effect, which can influence the compound's physical properties and reactivity. The trifluoromethoxy group adds fluorine atoms, known for their electron-withdrawing properties and ability to modulate biological activity.
Recent studies have explored the potential of 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds with similar structural features can exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can effectively inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
In addition to its potential in neurodegenerative diseases, 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular disorders and autoimmune conditions. Preclinical studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammatory responses. These findings suggest that 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid could be a valuable lead compound for developing anti-inflammatory drugs.
The pharmacokinetic properties of 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid have also been studied to assess its suitability as a therapeutic agent. Initial data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows it to cross biological membranes efficiently, while its stability under physiological conditions ensures prolonged bioavailability. These characteristics are essential for ensuring that the compound reaches its intended target sites in the body.
To further enhance the therapeutic potential of 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid, researchers are exploring various chemical modifications to optimize its activity and reduce potential side effects. For example, substituting different functional groups on the pyridine ring or modifying the acetic acid moiety can lead to derivatives with improved potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding affinities of these derivatives to their target proteins.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are crucial for determining the optimal dosing regimens and identifying any potential interactions with other medications.
In conclusion, 2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1803678-07-0) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing medical treatments for various diseases.
1803678-07-0 (2-Hydroxy-4-iodo-6-(trifluoromethoxy)pyridine-3-acetic acid) Related Products
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)




